4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside
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Overview
Description
4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups, an acetyloxy group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside typically involves multiple steps, starting from simpler precursor molecules. The key steps include the protection of hydroxyl groups, selective acetylation, and the introduction of the methoxyphenoxy group. Common reagents used in these reactions include acetic anhydride, methanol, and various protecting groups such as benzyl or silyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. Reaction conditions are carefully controlled to ensure the desired stereochemistry and to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the acetyloxy group or to convert the methoxyphenoxy group to a phenol.
Substitution: The acetyloxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or phenols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound’s structure makes it a useful probe for studying enzyme-substrate interactions and carbohydrate-binding proteins.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of various bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups and acetyloxy group allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The methoxyphenoxy group may also play a role in binding to hydrophobic pockets within the target molecules.
Comparison with Similar Compounds
4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside can be compared with other similar compounds, such as:
[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate: This compound lacks the acetyloxy group, which may affect its reactivity and binding properties.
[(2R,3R,4S,5R,6S)-5-acetyloxy-3,4-dihydroxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s chemical properties and biological activity.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-5-acetyloxy-3,4-dihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O9/c1-9(18)23-8-13-14(20)15(21)16(24-10(2)19)17(26-13)25-12-6-4-11(22-3)5-7-12/h4-7,13-17,20-21H,8H2,1-3H3/t13-,14+,15+,16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZPCBUAWHGTB-DRRXZNNHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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